Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
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Description
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Thiophene derivatives have been extensively studied for their pronounced antimicrobial and antioxidant properties. Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown significant antibacterial and antifungal activities. These compounds also demonstrated remarkable antioxidant potential, suggesting their utility in developing new antimicrobial agents with potential applications in pharmaceuticals and healthcare (Raghavendra et al., 2016).
Tumor Cell Selectivity
Some thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives have been identified as novel classes of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. These findings highlight the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2017).
Physico-Chemical Properties and Drug Development
The study of physico-chemical properties of thiophene derivatives reveals their potential as candidates for ultra-short beta-adrenolytic activity, with implications for drug development. The investigation of spectral characteristics, lipophilicity, surface activity, and adsorbability of these compounds provides valuable insights into the relationship between their molecular structure and biological activity, serving as a foundation for quantitative structure-activity studies (Stankovicová et al., 2014).
Solar Energy Conversion
Thiophene-based compounds have also found applications in solar energy conversion, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells. New electron-rich molecules containing thiophene cores with arylamine side groups have achieved power conversion efficiencies of up to 15.4%, demonstrating the potential of thiophene derivatives in enhancing the efficiency of perovskite-based solar cell devices (Li et al., 2014).
Properties
IUPAC Name |
propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-9-20-16(18)14-13(10-21-15(14)17)11-5-7-12(8-6-11)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOPKRLKGEXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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